
2-Bromo-6-chloropyridine-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-chloropyridine-4-sulfonyl chloride: is an organic compound with the molecular formula C5H2BrClNO2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloropyridine-4-sulfonyl chloride typically involves the chlorosulfonation of 2-Bromo-6-chloropyridine. The reaction is carried out by treating 2-Bromo-6-chloropyridine with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: 2-Bromo-6-chloropyridine is reacted with chlorosulfonic acid (HSO3Cl) at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Isolation: The resulting product, this compound, is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using industrial-scale crystallization and filtration techniques.
化学反应分析
Types of Reactions: 2-Bromo-6-chloropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) are commonly used under mild conditions (room temperature) to form sulfonamide derivatives.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are used under controlled conditions to achieve selective substitution.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions with amines.
Functionalized Pyridines: Formed through electrophilic aromatic substitution reactions.
科学研究应用
Chemistry: 2-Bromo-6-chloropyridine-4-sulfonyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines.
Biology: In biological research, this compound is used to synthesize bioactive molecules, including enzyme inhibitors and receptor modulators. Its derivatives have shown potential in modulating biological pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are investigated as potential candidates for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it a valuable intermediate in the production of various industrial products.
作用机制
The mechanism of action of 2-Bromo-6-chloropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors. The bromine and chlorine atoms on the pyridine ring also contribute to its reactivity, enabling further functionalization through electrophilic aromatic substitution reactions.
相似化合物的比较
2-Bromo-6-chloropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
2-Chloro-6-bromopyridine: Similar structure but different reactivity due to the absence of the sulfonyl chloride group.
2-Bromo-4-chloropyridine: Different substitution pattern on the pyridine ring, leading to variations in reactivity and applications.
Uniqueness: 2-Bromo-6-chloropyridine-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of diverse sulfonamide derivatives. Its dual halogen substitution (bromine and chlorine) on the pyridine ring also provides opportunities for further functionalization, enhancing its versatility in various applications.
属性
分子式 |
C5H2BrCl2NO2S |
|---|---|
分子量 |
290.95 g/mol |
IUPAC 名称 |
2-bromo-6-chloropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H |
InChI 键 |
AEVGNZBQTORLJA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1Cl)Br)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


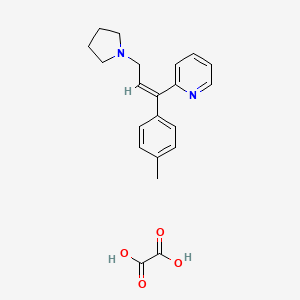
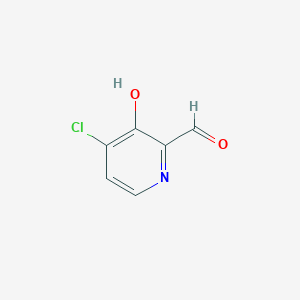
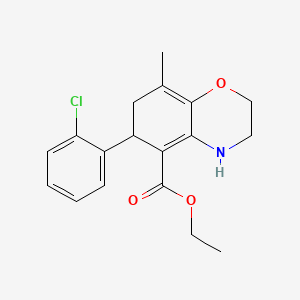
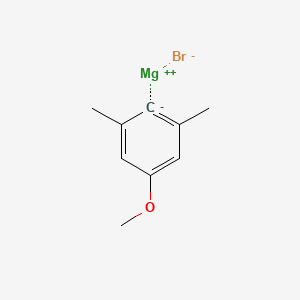
![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)
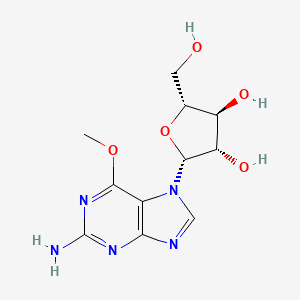
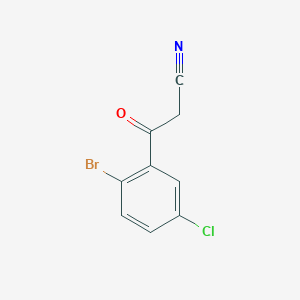
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide](/img/structure/B15294784.png)
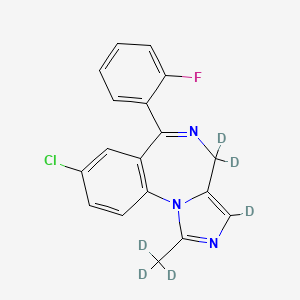

![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)


![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
